molecular formula C5H5ClN2 B1348355 4-Chloro-2-methylpyrimidine CAS No. 4994-86-9

4-Chloro-2-methylpyrimidine

Cat. No.: B1348355
CAS No.: 4994-86-9
M. Wt: 128.56 g/mol
InChI Key: WDTVJRYCMIZPMX-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylpyrimidine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its pyrimidine ring, which can participate in hydrogen bonding and π-π interactions. For instance, it is used in the preparation of dihydroquinolines, which are antagonists against the CXCR4 receptor . This interaction is crucial for its role in modulating biochemical pathways and influencing cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These effects suggest that this compound can alter cellular responses to inflammation and other stress signals, impacting overall cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, derivatives of pyrimidine, including this compound, have been shown to inhibit nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are key regulators of gene expression in inflammatory responses . These interactions highlight the compound’s potential in modulating gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can become toxic and cause adverse effects. For instance, similar compounds have been associated with toxicity in animal studies, highlighting the importance of careful dosage control . Understanding the threshold effects and potential toxicity is crucial for its safe application in therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic reactions can influence the compound’s bioavailability and efficacy. For example, phase II metabolic reactions, which involve the attachment of endogenous molecules to the compound, can increase its hydrophilicity and promote its excretion . These pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and reach target sites . Understanding these factors is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall biochemical activity . Investigating the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:

C5H6N2+POCl3C5H5ClN2+HCl\text{C}_5\text{H}_6\text{N}_2 + \text{POCl}_3 \rightarrow \text{C}_5\text{H}_5\text{ClN}_2 + \text{HCl} C5​H6​N2​+POCl3​→C5​H5​ClN2​+HCl

This method is efficient and yields a high purity product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and aniline derivatives are commonly used.

    Oxidation: Reagents such as hydrogen peroxide and nitric acid.

    Reduction: Reagents like iron powder and acetic acid.

Major Products:

    Nucleophilic Substitution: Produces various substituted pyrimidines.

    Oxidation: Forms oxynitride derivatives.

    Reduction: Yields amino derivatives.

Scientific Research Applications

4-Chloro-2-methylpyrimidine has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 4,6-Dichloro-2-methylpyrimidine
  • 2-Methyl-4-chloropyrimidine

Comparison: 4-Chloro-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biological Activity

4-Chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different biological pathways.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is C5H6ClNC_5H_6ClN, and it exhibits unique reactivity due to these substituents, which influence its interactions with biological macromolecules.

The biological activity of this compound can be attributed to its role as a reagent in synthesizing various compounds that exhibit pharmacological properties. Notably, it has been utilized in preparing dihydroquinolines, which act as antagonists against the CXCR4 receptor, a target implicated in cancer metastasis and HIV infection.

Biochemical Pathways:

  • Cell Signaling: This compound modulates cell signaling pathways, influencing gene expression and cellular metabolism.
  • Inflammation Modulation: It has been shown to affect inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • It has demonstrated efficacy against various bacterial strains, including gram-positive bacteria and mycobacteria. In studies, derivatives of this compound showed comparable or superior activity to clinically used antibiotics such as ampicillin and rifampicin .
  • Anti-inflammatory Properties:
    • Preliminary studies suggest that derivatives may inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating potential anti-inflammatory effects.
  • Anticancer Potential:
    • Some pyrimidine derivatives have been investigated for their anticancer properties, showing activity against cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. A SAR analysis has revealed that:

  • The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Modifications at the 6-position of the pyrimidine ring can lead to increased potency against specific targets .
Compound NameKey FeaturesBiological Activity
This compoundChloro and methyl groups on pyrimidine ringAntimicrobial, anti-inflammatory
6-(Phenoxymethyl)-substitutedAdditional phenoxymethyl groupEnhanced anti-inflammatory properties
2-Methyl-6-(phenoxy)methylpyrimidineNo chlorine substituentModerate anti-inflammatory activity
5-Fluoro-2-methylpyrimidineFluorinated derivativePotential anticancer effects

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated a series of compounds derived from this compound against various bacterial strains. The results indicated that several derivatives exhibited submicromolar activity against resistant strains such as Enterococcus faecalis, showcasing their potential as new antimicrobial agents .
  • Inflammation Studies:
    In vitro experiments demonstrated that certain derivatives significantly inhibited COX enzymes, leading to reduced levels of inflammatory markers in cultured cells. These findings suggest a promising avenue for developing new anti-inflammatory drugs based on this scaffold.
  • Cancer Research:
    Research on pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cell lines, with some compounds showing IC50 values in the nanomolar range. This positions them as potential candidates for further development in cancer therapeutics .

Properties

IUPAC Name

4-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVJRYCMIZPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329848
Record name 4-Chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4994-86-9
Record name 4-Chloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Chloro-2-methylpyrimidine in the synthesis of the target compounds?

A1: this compound serves as a crucial starting material in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives. The chlorine atom at the 4-position of the pyrimidine ring acts as a leaving group, allowing for nucleophilic substitution reactions with tert-butylcyanoacetate. [] This reaction is key to introducing the cyanomethyl group at the 4-position, leading to the desired derivatives.

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